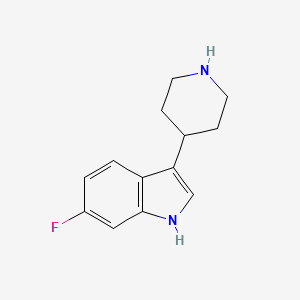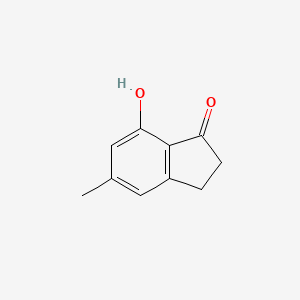
5-Methyl-7-hydroxy-1-indanone
Overview
Description
The compound 5-Methyl-7-hydroxy-1-indanone is a structurally complex molecule that is related to various indanone derivatives synthesized for different applications. While the provided papers do not directly discuss 5-Methyl-7-hydroxy-1-indanone, they do provide insights into the synthesis and properties of similar compounds, which can be extrapolated to understand the target molecule.
Synthesis Analysis
The synthesis of indanone derivatives often involves multi-step reactions, including cyclization and reduction processes. For instance, the synthesis of 5,6-dimethoxy-1-indanone from veratraldehyde involves a Knoevenagel reaction, sodium borohydride reduction, and cyclization with polyphosphoric acid, yielding a high total yield of 76.3% . Similarly, the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride, an acetylcholinesterase inhibitor, starts with 5,6-dimethoxy[2-14C]-1-indanone as the labeled starting material . These methods could potentially be adapted for the synthesis of 5-Methyl-7-hydroxy-1-indanone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indanone derivatives is characterized by the presence of a cyclopentene ring, which can adopt different conformations. For example, in 5-fluoro-1-indanone, the cyclopentene ring can be planar or slightly distorted into an envelope conformation . The molecular structure is crucial as it can influence the physical and chemical properties of the compound, as well as its biological activity.
Chemical Reactions Analysis
Indanone derivatives can undergo various chemical reactions, including alkylation and tautomerism. The synthesis of (+)-(1S,7aS)-1-hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one involves α-alkylation with aromatic side chains when the hydroxyl group is non-protected . Additionally, phenol–keto tautomerism is observed in hydroxy derivatives of 7b-methyl-7bH-cyclopent[cd]indene, which is related to the indanone structure . These reactions are important for modifying the structure and enhancing the desired properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of indanone derivatives are influenced by their molecular structure. For instance, the presence of substituents such as fluorine atoms can affect the planarity of the molecule and its packing in the crystal structure . Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations of the molecule . These properties are essential for understanding the behavior of the compound in different environments and for its potential applications in various fields.
Scientific Research Applications
Antibacterial and Biomass Degradation
5-Methyl-7-hydroxy-1-indanone, a compound structurally related to various indanone derivatives, has been explored in scientific research for its applications in biomass degradation and potential antibacterial properties. Research focusing on similar compounds demonstrates the versatility of indanone derivatives in scientific applications.
One study presented facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, highlighting its antibacterial activity. This study explored synthetic routes to prepare this compound, emphasizing its biological significance (S. P. Kamat et al., 2008).
Additionally, energetic and structural studies on biomass-derived compounds, including 6- and 7-hydroxy-1-indanones, utilized experimental and computational techniques to understand their stability and thermodynamic properties. These studies provide insights into the potential of these compounds in biomass degradation and their thermodynamic favorability (Ana Luisa Ribeiro da Silva & M. D. Ribeiro da Silva, 2020).
Molecular and Electronic Structure Analysis
Research has also focused on the molecular and electronic structure of indanone derivatives, illustrating their unique chemical properties and reactivity. For example, a study on potassium 3-oxo-2,3-dihydro-1H-inden-4-olate, derived from 7-hydroxy-1-indanone, provided insights into the molecular structure, spectral properties, and specific reactivity of this compound, showcasing the diverse applications of indanone derivatives in chemistry (M. Sigalov et al., 2016).
Excited-State Intramolecular Proton Transfer (ESIPT)
Another intriguing area of research is the study of excited-state intramolecular proton transfer (ESIPT) in compounds like 7-hydroxy-1-indanone. Modifications to this compound have led to the generation of white light in a single ESIPT system, highlighting its potential in the development of organic light-emitting diodes (OLEDs) and contributing to advancements in lighting and display technologies (Kuo‐Chun Tang et al., 2011).
Safety And Hazards
Safety measures for handling 5-Methyl-7-hydroxy-1-indanone include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
1-Indanone derivatives and their structural analogues have been widely used in medicine, agriculture, and in natural products synthesis . They have shown biological activity against cancer cells and Alzheimer’s disease, and can be used as synthetic intermediates for several drugs and as precursors to natural products . Therefore, the study and development of 5-Methyl-7-hydroxy-1-indanone and related compounds may continue to be a significant area of research in the future .
properties
IUPAC Name |
7-hydroxy-5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)10(7)9(12)5-6/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKFGUFWESXHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CC2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456502 | |
| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-hydroxy-1-indanone | |
CAS RN |
68293-32-3 | |
| Record name | 2,3-Dihydro-7-hydroxy-5-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68293-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



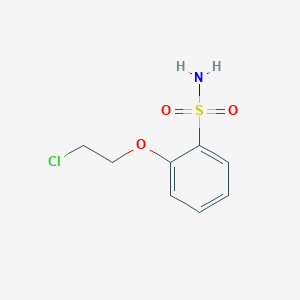
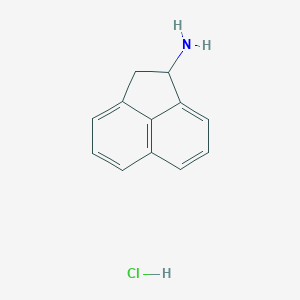
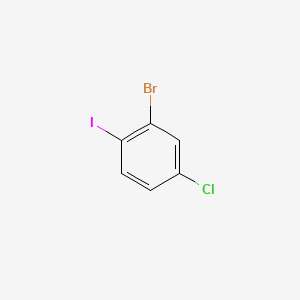
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
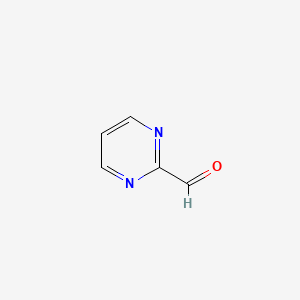
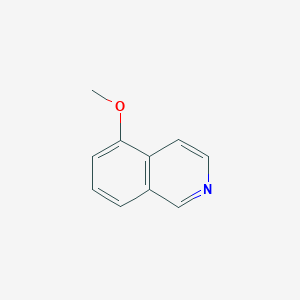
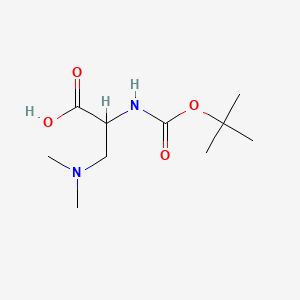
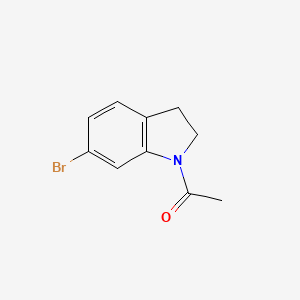
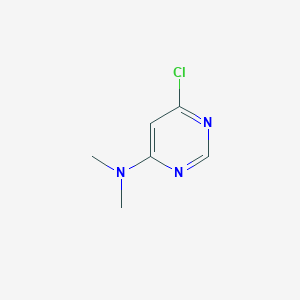
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)
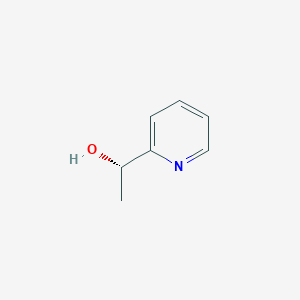
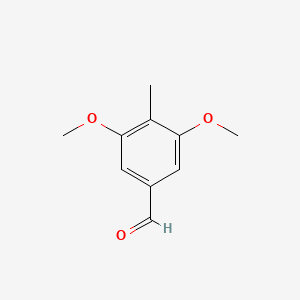
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
